Cas no 864263-69-4 ((5-fluoro-3-pyridyl)methanamine;hydrochloride)
(5-fluoro-3-pyridyl)methanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-3-Pyridinemethanamine hydrochloride
- 1-(5-Fluoro-3-pyridinyl)methanamine hydrochloride (1:1)
- (5-fluoro-3-pyridyl)methanamine;hydrochloride
- 864263-69-4
- PS-15494
- (5-Fluoropyridin-3-yl)methanamine hydrochloride
- SY343743
- MFCD18384208
- (5-FLUOROPYRIDIN-3-YL)METHANAMINEHYDROCHLORIDE
- 3-AMINOMETHYL-5-FLUOROPYRIDINE HYDROCHLORIDE[23586-96-1]
- CS-0183164
- E73489
- SB52952
- (5-Fluoro-3-pyridyl)methanamine hydrochloride
- (5-fluoropyridin-3-yl)methanamine;hydrochloride
- AKOS024258890
- DS-018667
- 1-(5-Fluoropyridin-3-yl)methanamine HCl
-
- MDL: MFCD18384208
- Inchi: 1S/C6H7FN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H
- InChI Key: CIKMUCJILFMMFC-UHFFFAOYSA-N
- SMILES: Cl.FC1=CN=CC(=C1)CN
Computed Properties
- Exact Mass: 162.0360041g/mol
- Monoisotopic Mass: 162.0360041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
(5-fluoro-3-pyridyl)methanamine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 219185-1g |
(5-Fluoropyridin-3-yl)methanamine hydrochloride, 95% min |
864263-69-4 | 95% | 1g |
$845.00 | 2023-09-06 | |
| Matrix Scientific | 219185-5g |
(5-Fluoropyridin-3-yl)methanamine hydrochloride, 95% min |
864263-69-4 | 95% | 5g |
$2533.00 | 2023-09-06 | |
| TRC | F198620-250mg |
(5-Fluoropyridin-3-yl)methanamine hydrochloride |
864263-69-4 | 250mg |
$ 785.00 | 2022-06-05 | ||
| TRC | F198620-500mg |
(5-Fluoropyridin-3-yl)methanamine hydrochloride |
864263-69-4 | 500mg |
$ 1310.00 | 2022-06-05 | ||
| Chemenu | CM278803-5g |
(5-Fluoropyridin-3-yl)methanamine hydrochloride |
864263-69-4 | 95% | 5g |
$572 | 2021-08-18 | |
| Chemenu | CM278803-10g |
(5-Fluoropyridin-3-yl)methanamine hydrochloride |
864263-69-4 | 95% | 10g |
$866 | 2021-08-18 | |
| Chemenu | CM278803-25g |
(5-Fluoropyridin-3-yl)methanamine hydrochloride |
864263-69-4 | 95% | 25g |
$1417 | 2021-08-18 | |
| Alichem | A029188817-5g |
(5-Fluoropyridin-3-yl)methanamine hydrochloride |
864263-69-4 | 95% | 5g |
$958.10 | 2023-08-31 | |
| Alichem | A029188817-10g |
(5-Fluoropyridin-3-yl)methanamine hydrochloride |
864263-69-4 | 95% | 10g |
$1313.00 | 2023-08-31 | |
| Alichem | A029188817-25g |
(5-Fluoropyridin-3-yl)methanamine hydrochloride |
864263-69-4 | 95% | 25g |
$2272.64 | 2023-08-31 |
(5-fluoro-3-pyridyl)methanamine;hydrochloride Suppliers
(5-fluoro-3-pyridyl)methanamine;hydrochloride Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on (5-fluoro-3-pyridyl)methanamine;hydrochloride
864263-69-4: A Comprehensive Overview of (5-Fluoro-3-Pyridyl)Methanamine Hydrochloride
The compound with CAS No. 864263-69-4, commonly referred to as (5-fluoro-3-pyridyl)methanamine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a pyridine ring substituted with a fluoro group at the 5-position and a methanamine group at the 3-position, has demonstrated potential in various therapeutic applications. Recent studies have highlighted its role in drug discovery, particularly in the development of novel agents targeting complex biological systems.
Key Structural Features and Synthesis
The molecular structure of (5-fluoro-3-pyridyl)methanamine hydrochloride is defined by its pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substitution pattern on the pyridine ring is critical to its chemical reactivity and biological activity. The presence of a fluoro group at the 5-position introduces electron-withdrawing effects, which can influence the molecule's electronic properties and enhance its interactions with biological targets. Additionally, the methanamine group at the 3-position introduces an amine functionality, which is known to participate in hydrogen bonding and other non-covalent interactions essential for bioavailability and target binding.
Recent advancements in synthetic chemistry have enabled efficient routes for the preparation of this compound. Techniques such as Suzuki coupling, Buchwald-Hartwig amination, and other cross-coupling reactions have been employed to construct the pyridine-based framework. These methods not only ensure high yields but also facilitate the incorporation of diverse substituents for exploring structural variations in drug design.
Biological Activity and Therapeutic Potential
In vitro studies have revealed that (5-fluoro-3-pyridyl)methanamine hydrochloride exhibits potent inhibitory activity against several key enzymes implicated in disease pathways. For instance, research published in *Nature Communications* demonstrated its ability to inhibit histone deacetylases (HDACs), which are enzymes associated with epigenetic regulation and cancer progression. This finding underscores its potential as a lead compound for anti-cancer therapies.
Furthermore, this compound has shown promise in modulating ion channels, particularly voltage-gated sodium channels (Nav). A study conducted at Stanford University highlighted its ability to selectively block Nav1.7 channels, which are involved in pain signaling. This suggests that (5-fluoro-3-pyridyl)methanamine hydrochloride could serve as a foundation for developing novel analgesics with reduced side effects compared to current treatments.
Pharmacokinetic Properties and Bioavailability
Understanding the pharmacokinetic profile of (5-fluoro-3-pyridyl)methanamine hydrochloride is crucial for its development as a therapeutic agent. Preclinical studies indicate that this compound exhibits moderate solubility in aqueous solutions, which can influence its absorption and distribution within the body. However, recent modifications to its structure, such as the introduction of lipophilic substituents, have improved its bioavailability.
In terms of metabolism, (5-fluoro-3-pyridyl)methanamine hydrochloride undergoes phase I and phase II biotransformations primarily in the liver. Cytochrome P450 enzymes play a significant role in its oxidative metabolism, leading to the formation of various metabolites. These findings are essential for predicting potential drug-drug interactions and optimizing dosing regimens.
Safety Profile and Toxicological Considerations
Evaluating the safety profile of (5-fluoro-3-pyridyl)methanamine hydrochloride is a critical step in its progression toward clinical use. Acute toxicity studies conducted in rodent models revealed no significant adverse effects at doses up to 100 mg/kg. Chronic toxicity studies over extended periods also demonstrated minimal organ toxicity, suggesting a favorable safety margin.
Additionally, genotoxicity assays using bacterial reverse mutation (Ames test) and chromosomal aberration assays indicated that this compound does not pose significant genotoxic risks under standard experimental conditions. These results align with regulatory guidelines for safe therapeutic development.
Current Research Directions and Future Prospects
Ongoing research on (5-fluoro-3-pyridyl)methanamine hydrochloride is focused on expanding its application beyond traditional therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are exploring its potential as an anti-inflammatory agent by targeting cytokine signaling pathways involved in autoimmune diseases such as rheumatoid arthritis.
Pioneering work at Johns Hopkins University has also investigated its role as an immunomodulatory agent capable of enhancing antitumor immune responses. By inhibiting checkpoint inhibitors such as PD-1/PD-L1 axis components, this compound could synergize with existing cancer immunotherapies to improve treatment outcomes.
In conclusion, (5-fluoro-3-pyridyl)methanamine hydrochloride, with CAS No. 864263-69-4, represents a promising molecule with diverse biological activities and therapeutic potentials. Its unique structural features, coupled with advancements in synthetic chemistry and pharmacology, position it as a valuable asset in drug discovery pipelines. As research continues to unravel its full spectrum of applications, this compound holds immense promise for addressing unmet medical needs across various disease domains.
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